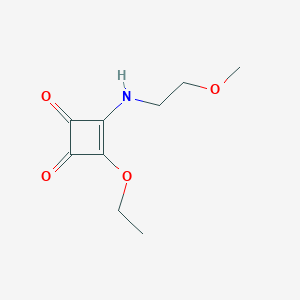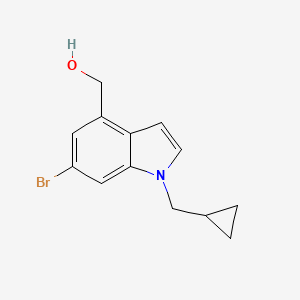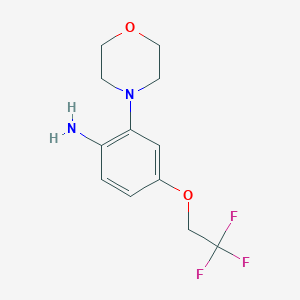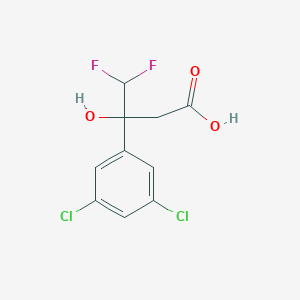
N-Ethyl-1-phenyl-1-ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1-phenyl-1-ethanamine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of phenethylamine and is commonly used in various chemical and pharmaceutical applications. This compound is known for its stimulant properties and is often studied for its potential effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-1-phenyl-1-ethanamine hydrochloride can be synthesized through several methods. One common method involves the alkylation of phenethylamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-phenyl-1-ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
N-Ethyl-1-phenyl-1-ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects, including its use as a stimulant and in the treatment of certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of N-Ethyl-1-phenyl-1-ethanamine hydrochloride involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and increased alertness. The compound may also inhibit the reuptake of these neurotransmitters, prolonging their effects.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A primary amine with similar stimulant properties.
N-Methyl-1-phenyl-1-ethanamine: Another derivative of phenethylamine with a methyl group instead of an ethyl group.
Amphetamine: A well-known stimulant with a similar structure but different pharmacological effects.
Uniqueness
N-Ethyl-1-phenyl-1-ethanamine hydrochloride is unique due to its specific ethyl substitution, which influences its pharmacokinetic and pharmacodynamic properties. This substitution can affect the compound’s potency, duration of action, and metabolic pathways compared to other similar compounds.
Properties
Molecular Formula |
C10H16ClN |
|---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
N-ethyl-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-11-9(2)10-7-5-4-6-8-10;/h4-9,11H,3H2,1-2H3;1H |
InChI Key |
ASAAOCRKQJJBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



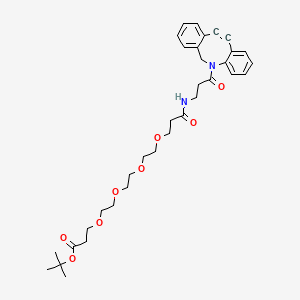
![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
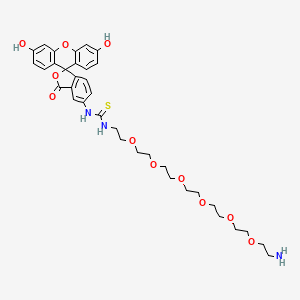
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
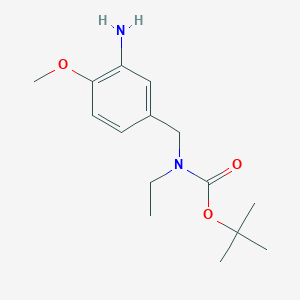
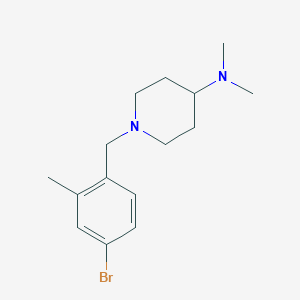
![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
